molecular formula C20H16N4O2 B2600245 1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1113122-32-9

1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2600245
CAS No.: 1113122-32-9
M. Wt: 344.374
InChI Key: IHUCCIHJHIJGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is an organic compound with a complex structure that includes a pyridazinone core, substituted with a methylphenyl group and an oxadiazole ring

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the pyridazinone core: This involves the reaction of hydrazine derivatives with diketones or their equivalents.

    Coupling reactions: The final step involves coupling the oxadiazole and pyridazinone intermediates under suitable conditions, often using catalysts or activating agents to facilitate the reaction.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, leading to the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

    Materials Science: Due to its unique structure, it could be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe or tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar compounds to 1-(4-Methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one include other pyridazinone derivatives and oxadiazole-containing compounds. These compounds may share some structural features but differ in their specific substituents and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Some similar compounds include:

Properties

IUPAC Name

1-(4-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-13-7-9-15(10-8-13)24-12-11-17(25)18(22-24)20-21-19(23-26-20)16-6-4-3-5-14(16)2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUCCIHJHIJGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.